

# Technical Support Center: Eliminating Poly-G Pile-ups in 2-Channel Sequencing

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## Compound of Interest

Compound Name: 7-Deaza-ddG

Cat. No.: B13392875

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Senior Application Scientist: Dr. A. Vance System Status: Operational Subject: Mitigation of False-Positive Poly-G Variants in Illumina 2-Channel Chemistry (NextSeq/NovaSeq)[1]

## The Core Mechanism: Why "Dark" Equals "G"

To eliminate poly-G pile-ups, you must first understand the physics of the error.[1] Unlike 4-channel systems (HiSeq/MiSeq) where every base emits a distinct wavelength, 2-channel systems (NextSeq 500/550, NovaSeq 6000) utilize a reductionist logic to increase speed.[1]

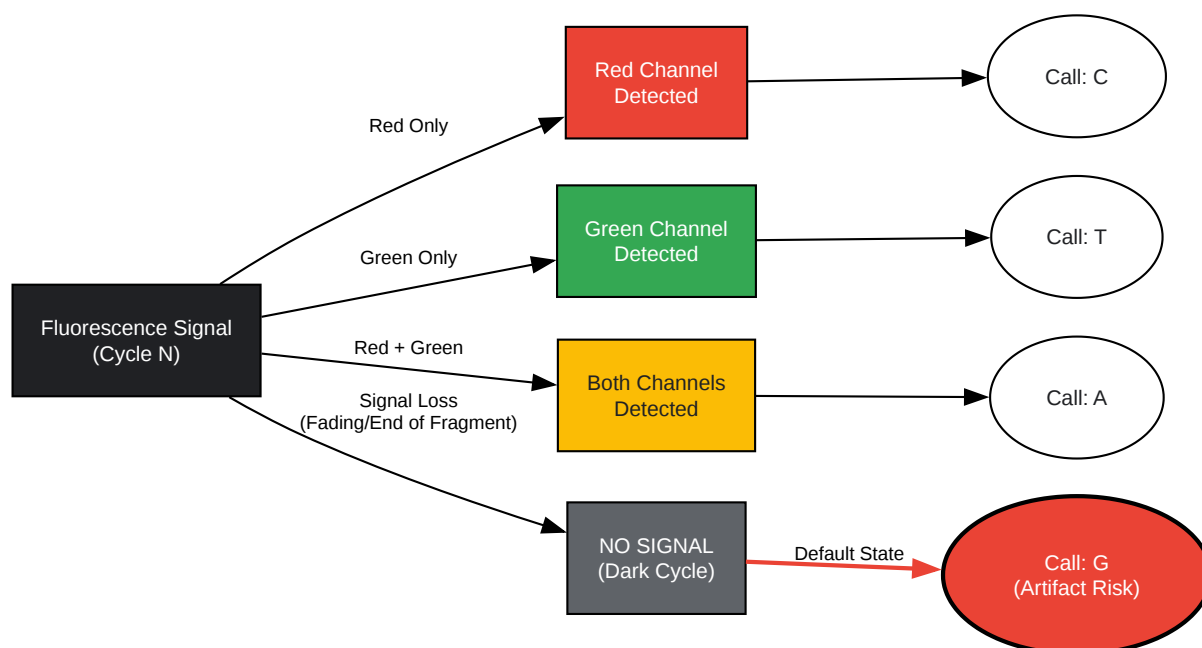
## The 2-Channel Logic Trap

In this chemistry, two fluorescent dyes (Red and Green) encode four bases.[1] The critical vulnerability lies in the G base, which is defined by the absence of signal (Dark).[1]

- C: Red Channel Only
- T: Green Channel Only
- A: Red + Green (Yellow)[1][2]
- G: No Signal (Dark)[1]

The Causality of Pile-ups: If a sequencing cluster loses signal intensity due to dephasing, enzyme depletion, or simply reaching the end of a short DNA fragment, the instrument stops detecting fluorescence.[1] The base caller, following its hard-coded logic, interprets this "silence" as a string of Guanines.

## Visualization: The Signal-to-Error Pathway[1]



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Figure 1: The decision logic of 2-channel chemistry. Note how signal loss defaults to 'G', creating artificial poly-G tails.

## Wet-Lab Mitigation: Prevention Protocols

Objective: Maintain signal integrity throughout the read length to prevent the instrument from defaulting to "Dark/G".

### Protocol A: Cluster Density Optimization

Over-clustering is the primary physical cause of poly-G artifacts.[1] When clusters overlap, the software struggles to resolve distinct spots, leading to signal drop-off and "Dark" calls.

Parameter	NextSeq 500/550 Target	NovaSeq 6000 Target	Why it matters?
Loading Conc.	1.8 - 2.2 pM (Standard)	100 - 300 pM (XP Workflow)	Prevents physical cluster merging.[1]
Cluster Density	170 - 220 K/mm <sup>2</sup>	N/A (Patterned Flow Cell)	Ensures distinct signal resolution.[1]
% PF (Passing Filter)	> 80%	> 75%	Low %PF indicates over-clustering or poor library quality.[1]

Self-Validating Step: Check the % Occupancy (NovaSeq) or Cluster Density (NextSeq) in the first 25 cycles.[1] If density is >230 K/mm<sup>2</sup> (NextSeq) or Occupancy >90% (NovaSeq), expect elevated poly-G tails.[1] Action: Reduce loading concentration by 10-15% in the next run.

## Protocol B: Library Quality Control

Short inserts are fatal in 2-channel sequencing. If a 50bp fragment is sequenced with a 150-cycle kit, the last 100 cycles will be "dark" (reading the adapter/flow cell), resulting in massive poly-G tails.[1]

- Bioanalyzer/TapeStation Trace: Ensure the mean fragment size is larger than the read length.
  - Example: For a 2x75bp run, target a mean library size of >200bp (insert + adapters).[1]
- Size Selection: Aggressively remove fragments <100bp using SPRI beads (0.8x ratio recommended).

## Bioinformatics Remediation: The Cure

If prevention fails, you must algorithmically excise these artifacts before alignment. Standard trimmers often fail here because the Q-scores of poly-G tails are deceptively high (the machine

is "confident" it saw nothing).[1]

## The Gold Standard: fastp

We recommend fastp over Trimmomatic or Cutadapt for this specific issue because it includes a dedicated NextSeq/NovaSeq poly-G detection algorithm.[1]

Command Line Protocol:

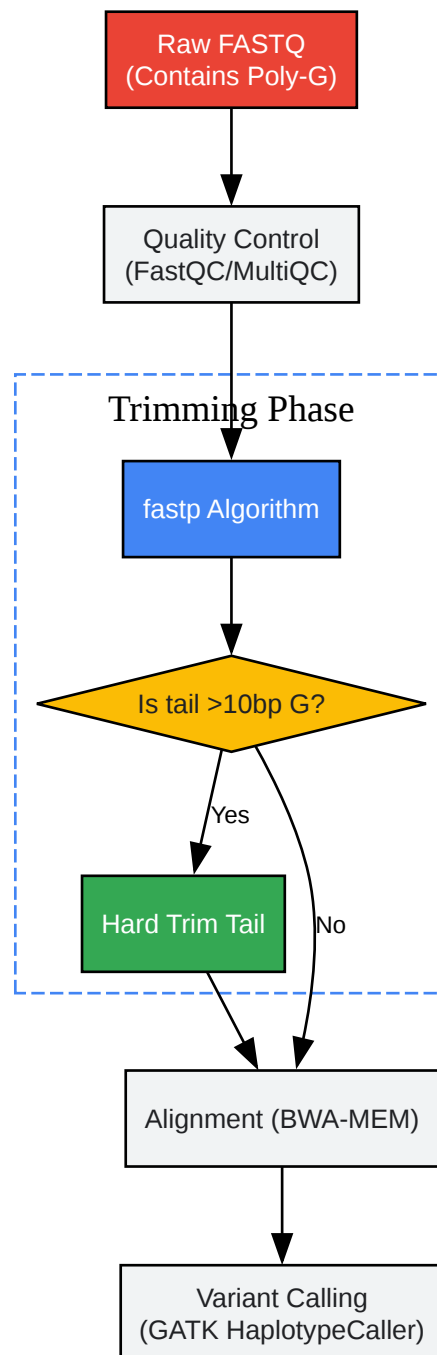
Key Flags Explained:

- `--trim_poly_g`: Forces the G-tail detection module (enabled by default if NextSeq/NovaSeq headers are detected).[1][3]
- `--poly_g_min_len 10`: Defines the strictness. If 10 consecutive Gs are found at the tail, they are trimmed.

## Comparison of Trimming Strategies

Tool	Poly-G Capability	Mechanism	Recommendation
fastp	Native / Auto	Detects G-tails regardless of Q-score. [1]	Highly Recommended
Cutadapt	Manual ( <code>--nextseq-trim</code> )	Trims based on Quality Score drops.	Effective, but requires tuning.
Trimmomatic	Limited	Sliding window quality trimming.[4]	Not Recommended for Poly-G.

## Visualization: The Correction Pipeline



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Figure 2: The bioinformatics workflow. Note that trimming must occur BEFORE alignment to prevent false-positive variant calls.

## Troubleshooting & FAQs

Q: I used fastp, but I still see G-rich variants in my VCF. Why? A: You may be seeing "Poly-G" artifacts that are not at the tail of the read, or your poly\_g\_min\_len was too lenient.

- Fix: Check if the Gs are inside the read (not at the end).[1][5] If so, this is likely a library prep issue (G-quadruplex structures) rather than a sequencing artifact.
- Downstream Fix: Use GATK's FilterAlignmentArtifacts tool, which is designed to catch reads that map poorly due to low complexity [1].

Q: Can I just filter these out by Quality Score (Q-score)? A: No. This is a common trap. In 2-channel chemistry, "Dark" cycles often receive high Q-scores because the background noise is zero.[1] The machine is "sure" it sees nothing. You must trim based on sequence content (the Gs themselves), not just quality scores [2].

Q: Does this affect Exome Sequencing (WES)? A: Yes, significantly. Poly-G tails can misalign to G-rich exons (e.g., MUC gene family), creating false frameshift mutations.[1] Always inspect the BAM file in IGV. If the variant is supported only by reads with G-tails, it is an artifact.[1]

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